Product packaging for Carboquone(Cat. No.:CAS No. 24279-91-2)

Carboquone

Cat. No.: B1668430
CAS No.: 24279-91-2
M. Wt: 321.33 g/mol
InChI Key: SHHKQEUPHAENFK-UHFFFAOYSA-N
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Description

Historical Context and Origins of Carboquone Research

The synthesis and development of this compound are attributed to Arakawa et al. at Sankyo Co, Ltd., with research dating back to 1970. ncats.ionih.gov Early research focused on evaluating its antitumor efficacies. ncats.io Studies on its preparation and antitumor activity were published in the early 1970s. drugfuture.com Research has continued to explore its properties and potential applications in cancer treatment. ontosight.aipatsnap.com

Classification of this compound as an Antineoplastic Agent

This compound is classified as an antineoplastic agent, a category of drugs used to inhibit the growth and division of cancer cells. patsnap.comncats.ionih.govdrugfuture.comnih.govpatsnap.comrxreasoner.com Its activity against rapidly dividing cells, a characteristic of many cancers, underlies its classification in this therapeutic area. patsnap.compatsnap.com

A key aspect of this compound's classification is its function as an alkylating agent. patsnap.comncats.ionih.govdrugfuture.comnih.govpatsnap.comrxreasoner.comiiab.megenome.jp Alkylating agents exert their cytotoxic effects primarily by transferring alkyl groups to biological molecules, most notably DNA. patsnap.com This process, known as alkylation, can lead to the formation of covalent bonds with DNA, disrupting its structure and function. patsnap.com

The mechanism of action of this compound involves the alkylation and crosslinking of DNA, which impedes DNA replication and transcription, ultimately leading to cell death, often through apoptosis. ontosight.aipatsnap.comnih.govpatsnap.com this compound is described as a bifunctional alkylating agent, capable of forming cross-links between DNA strands, including both intra-strand and inter-strand cross-links. patsnap.com The aziridine (B145994) rings present in the this compound molecule are central to its alkylating activity. ontosight.ai These rings become reactive upon metabolic activation, which involves the reduction of the quinone to its hydroquinone (B1673460) form. nih.gov

Detailed research findings highlight the impact of this compound on cellular processes. For instance, an in vitro study demonstrated that treatment with 0.03 µM of this compound for 30 minutes inhibited the clonogenicity of HeLa cells by 41.5%. ncats.io Furthermore, studies have investigated the potentiation of this compound's cytotoxicity under specific conditions, such as hypoxia and acidity, which are often characteristic of the tumor microenvironment. nih.govmedpharmareports.com Research has shown that a decrease in tumor blood flow, potentially induced by agents like flavone (B191248) acetic acid (FAA), can create hypoxic conditions that enhance the antitumor effects of this compound. nih.gov An in vivo study in mice showed a significant enhancement of antitumor effects with a combination of this compound, FAA, and hyperthermia compared to this compound and FAA alone. nih.gov

This compound is structurally characterized as an aziridinylbenzoquinone derivative. nih.gov This places it within the broader chemical class of benzoquinones. ontosight.ai The benzoquinone core structure plays a role in the activation mechanism of this compound. The reduction of the quinone moiety to the hydroquinone form is a crucial step that activates the alkylating groups (the aziridine rings). nih.gov This redox cycling process may also contribute to the cytotoxic activity through the generation of reactive oxygen species (ROS). nih.govpatsnap.com

The chemical structure of this compound is defined as 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone. ncats.ionih.govdrugfuture.comrxreasoner.com Its molecular formula is C₁₅H₁₉N₃O₅, and it has a molecular weight of 321.33 g/mol . drugfuture.comrxreasoner.comiiab.mewikipedia.orgwikidata.orgncats.io this compound typically appears as red to reddish-brown crystals with a melting point of 202°C (decomposition). drugfuture.com It is reported to be slightly soluble in organic solvents like chloroform, acetone, and absolute alcohol, and practically insoluble in water. drugfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O5 B1668430 Carboquone CAS No. 24279-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKQEUPHAENFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046870
Record name Carboquone
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Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24279-91-2
Record name Carboquone
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Record name Carboquone [INN:JAN]
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Record name Carboquone
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Record name CARBOQUONE
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Molecular and Cellular Mechanisms of Carboquone Action

DNA Alkylation and Crosslinking Activity of Carboquone

A key mechanism by which this compound exerts its cytotoxic effects is through the alkylation and crosslinking of DNA nih.govontosight.aipatsnap.com. As an alkylating agent, this compound forms covalent bonds with nucleophilic sites on the DNA molecule, disrupting its structure and function ontosight.aipatsnap.com.

Bifunctional Alkylation of DNA

This compound functions as a bifunctional alkylating agent patsnap.com. This means it is capable of forming covalent bonds at two different sites on the DNA molecule. This bifunctional nature allows this compound to create crosslinks within the DNA helix patsnap.com. These crosslinks can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) patsnap.com. Interstrand crosslinks are considered particularly toxic because they physically link the two strands of the DNA double helix, effectively preventing their separation imrpress.com.

The alkylating activity of this compound is primarily attributed to the aziridine (B145994) rings in its chemical structure ontosight.ai. These rings become reactive, typically upon activation, and can then attack nucleophilic centers in DNA ontosight.ai.

Interaction with Nucleophilic Sites on DNA

Alkylation by agents like this compound involves the reaction of an electrophile (the activated drug) with electron-rich, nucleophilic sites on DNA bases and the phosphodiester backbone escholarship.org. The most common and reactive nucleophilic sites on DNA bases include the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) escholarship.orgatdbio.com. While simple alkylating agents often preferentially target the N7 of guanine in the major groove, the specific sites of alkylation for more complex agents like this compound can be influenced by non-covalent interactions with DNA imrpress.com. Upon activation, the opened aziridine rings of this compound react with these nucleophilic centers, forming covalent adducts ontosight.ai.

Consequence on DNA Replication and Transcription

The formation of DNA alkyl adducts and crosslinks by this compound has significant consequences for essential cellular processes, particularly DNA replication and transcription nih.govontosight.aipatsnap.compatsnap.comnih.gov. The presence of these chemical modifications distorts the DNA helix structure patsnap.com. During DNA replication, the replication machinery encounters these lesions, which can act as physical blocks, halting or impeding the process patsnap.com. Similarly, during transcription, the RNA polymerase complex can be stalled or dislodged by the presence of alkylated bases or crosslinks, preventing the accurate synthesis of RNA patsnap.com. This interference with DNA replication and transcription ultimately compromises the cell's ability to divide and synthesize necessary proteins, leading to cell cycle arrest and, often, the induction of cell death pathways such as apoptosis nih.govpatsnap.compatsnap.com.

Redox Cycling and Reactive Oxygen Species (ROS) Generation by this compound

In addition to its DNA alkylating properties, this compound is also known to participate in redox cycling, a process that leads to the generation of reactive oxygen species (ROS) nih.govpatsnap.comimrpress.comutwente.nl. ROS are highly reactive molecules that can cause oxidative damage to various cellular components patsnap.comexplorationpub.com.

Quinone Reduction to Hydroquinone (B1673460) Form

This compound contains a quinone moiety, which is capable of undergoing enzymatic reduction within the cell imrpress.comimrpress.comchimia.chimrpress.com. Cellular reductases, such as NAD(P)H:cytochrome P450 reductase and DT-diaphorase, can catalyze the reduction of the quinone to its semiquinone radical anion or further to the hydroquinone form imrpress.comimrpress.comchimia.chimrpress.com. This reduction is often considered an activation step for the alkylating activity of quinone-containing agents like this compound nih.govimrpress.comchimia.ch. The pKa of the aziridine groups can increase upon reduction of the quinone, potentially enhancing their reactivity with DNA bases nih.gov.

Contribution of ROS to Cytotoxic Activity

The reduced forms of this compound, particularly the semiquinone, can undergo redox cycling in the presence of oxygen nih.govimrpress.comutwente.nlimrpress.com. This process involves the reoxidation of the reduced species back to the parent quinone, during which electrons are transferred to molecular oxygen, generating superoxide (B77818) radical anions (O₂⁻) imrpress.comimrpress.com. Superoxide can then dismutate to form hydrogen peroxide (H₂O₂), and in the presence of transition metal ions, further highly reactive species like the hydroxyl radical (•OH) can be generated through the Haber-Weiss or Fenton reactions utwente.nl.

Role of Microsomal Enzyme Systems in Redox Cycling

Microsomal enzyme systems play a role in the metabolic activation and potential redox cycling of quinone-containing compounds like this compound. These enzymes, often flavoproteins utilizing NAD(P)H, can catalyze the reduction of quinones. imrpress.com This reduction can occur via one-electron or two-electron pathways, leading to the formation of semiquinone or hydroquinone species, respectively. imrpress.com

In the presence of oxygen, semiquinones can undergo redox cycling, transferring an electron to molecular oxygen to form superoxide radical anion and regenerating the parent quinone. imrpress.comresearchgate.net This futile cycle consumes reducing equivalents and generates ROS. imrpress.comresearchgate.net

Research has indicated that this compound can stimulate aerobic NADH oxidation in the presence of hepatic microsomal NADH-cytochrome b5 reductase and cytochrome b5. nih.gov In this context, this compound appears to act as an electron carrier from cytochrome b5 to molecular oxygen, facilitating this oxidation process. nih.gov This suggests a potential involvement of microsomal enzyme systems in the redox behavior of this compound. While some studies on related aziridinylbenzoquinones suggest that one-electron reduction leading to redox cycling might not be the predominant pathway for certain compounds at specific concentrations, the interaction of this compound with microsomal enzymes highlights a potential route for its metabolic transformation and the generation of reactive species. researchgate.net

Cellular Responses to this compound-Induced DNA Damage

The DNA damage inflicted by this compound triggers a cascade of cellular responses aimed at maintaining genomic integrity or eliminating irreparably damaged cells. These responses include the induction of apoptosis, cell cycle arrest, and the activation of DNA damage repair mechanisms. patsnap.compatsnap.commdpi.com

Induction of Apoptosis Pathways

This compound-induced DNA damage can lead to the initiation of apoptotic pathways, commonly known as programmed cell death. patsnap.compatsnap.com Apoptosis is a crucial mechanism for eliminating cells with extensive or irreparable DNA damage, preventing the propagation of genetic errors. patsnap.commdpi.comfrontiersin.org The cross-linking of DNA strands by this compound is a key trigger for these pathways. patsnap.compatsnap.com When the damage is too severe to be repaired, the cell is signaled to undergo apoptosis. patsnap.com

While the specific details of this compound's interaction with various apoptosis pathways are subjects of ongoing research, the induction of apoptosis is a significant contributor to its cytotoxic effects on rapidly dividing cancer cells. patsnap.compatsnap.com

Cell Cycle Arrest and Checkpoint Activation

In response to DNA damage, cells activate cell cycle checkpoints, which are surveillance mechanisms that halt the progression of the cell cycle at specific phases (G1, S, G2, or M) to allow time for DNA repair. patsnap.commdpi.comcreativebiolabs.net this compound has been shown to induce cell cycle arrest. patsnap.com The DNA damage caused by this compound activates these checkpoints, temporarily stopping cell division. patsnap.commdpi.com

This arrest provides an opportunity for the cell to repair the damage before proceeding with replication and division. patsnap.com Key proteins involved in the DNA damage response, such as ATM and ATR kinases and their downstream effectors like Chk1 and Chk2, play critical roles in activating these checkpoints. mdpi.comcreativebiolabs.net Activation of these kinases can lead to the inhibition of cyclin-dependent kinases (CDKs) and activation of tumor suppressor proteins like p53, ultimately enforcing cell cycle arrest. mdpi.comcreativebiolabs.netwikipedia.org

DNA Damage Repair Mechanisms and Their Modulation

Cells possess intricate DNA damage repair mechanisms to correct lesions in their genetic material. crownbio.comwashu.edu Various pathways exist to handle different types of DNA damage, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination repair (HRR), and non-homologous end joining (NHEJ). crownbio.comfrontiersin.org

As an alkylating agent that causes DNA cross-links and strand breaks, this compound triggers the activation of these repair pathways. patsnap.comnih.govontosight.ainih.gov However, the extent of the damage induced by chemotherapeutic alkylating agents can overwhelm the cell's repair capacity. washu.edu The effectiveness of this compound can be influenced by the cell's ability to repair the damage it causes. crownbio.comwashu.edu Research suggests that inhibiting certain repair pathways could potentially enhance the potency of alkylating agents. washu.edu

Studies have investigated the induction of DNA strand breaks by this compound in various cell lines, observing a dose and time-dependent increase in breaks. nih.gov The cellular response involves the mobilization of repair complexes to the sites of damage. washu.edu The interplay between this compound-induced damage and the activation and efficiency of DNA repair mechanisms is a critical determinant of cellular fate.

Enzymatic Activation Pathways of this compound

The activity of this compound, particularly its alkylating function, is dependent on metabolic activation, which is primarily mediated by enzymatic reduction of its quinone moiety. nih.govontosight.ai

Role of Reductases (e.g., NQO1) in Quinone Activation

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a cytosolic flavoenzyme that plays a significant role in the bioreductive activation of various quinones, including some quinone-containing alkylating agents. mdpi.comtandfonline.comnih.gov NQO1 catalyzes a two-electron reduction of quinones to their corresponding hydroquinones, utilizing NADH or NADPH as electron donors. tandfonline.comnih.gov

This two-electron reduction by NQO1 is generally considered a detoxification pathway for many quinones, as it bypasses the formation of potentially harmful semiquinone radicals that can lead to redox cycling and ROS generation. mdpi.com However, for certain bioreductive drugs, including some quinone-containing alkylating agents, the hydroquinone form generated by NQO1 can be less stable and more prone to releasing the activated alkylating species. nih.govtandfonline.com

This compound, being an aziridinylbenzoquinone, is a type of quinone-containing alkylating agent. nih.govontosight.ai While specific detailed studies focusing solely on NQO1's role in this compound activation were not extensively found in the provided context, the general mechanism for this class of compounds suggests that enzymes like NQO1 could be involved in the reductive activation of this compound, leading to the release of its DNA-alkylating moieties. nih.govtandfonline.com Elevated levels of NQO1 in some tumors have led to interest in developing NQO1-directed drugs that are selectively bioactivated in cancer cells. mdpi.comtandfonline.com

The reductive activation of the quinone is a prerequisite for the aziridine rings to become sufficiently reactive to alkylate DNA. nih.govontosight.ai Therefore, the activity of reductases, including potentially NQO1 and other enzymes capable of reducing the quinone ring, is crucial for the cytotoxic action of this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2569
Carbazilquinone2569

Data Tables

However, the qualitative findings regarding this compound's mechanism can be summarized:

Mechanism/ResponseObservation/RoleSupporting Evidence
DNA Alkylation (Cross-linking)Primary mechanism of action, disrupts replication and transcription. patsnap.comnih.govontosight.aiDescribed as a bifunctional alkylating agent forming intra- and inter-strand links. patsnap.com
Reactive Oxygen Species (ROS) GenerationContributes to cytotoxic effects through oxidative damage. patsnap.comnih.govROS can damage DNA, proteins, and lipids. patsnap.com
Redox Cycling (Microsomal Enzymes)Potential pathway involving electron transfer and ROS generation. imrpress.comresearchgate.netnih.govStimulates microsomal NADH oxidation. nih.gov
Apoptosis InductionTriggered by DNA damage, a key mechanism for cell death. patsnap.compatsnap.comInitiated when DNA damage is extensive. patsnap.com
Cell Cycle ArrestHalts cell cycle progression in response to DNA damage to allow repair. patsnap.commdpi.comActivates cell cycle checkpoints. patsnap.com
DNA Damage Repair ModulationInteracts with cellular repair pathways; overwhelming these pathways is key. washu.eduInduces DNA strand breaks in a dose/time-dependent manner. nih.gov
Enzymatic Activation (Reductases)Required for activating the alkylating potential of this compound. nih.govontosight.aiQuinone reduction activates alkylating groups. nih.govontosight.ai
NQO1 RolePotential involvement in two-electron reduction and activation. mdpi.comtandfonline.comNQO1 activates other quinone-containing alkylating agents. tandfonline.com

Metabolic Conversion to Active Intermediates

This compound, like other quinone-containing alkylating agents, requires metabolic activation to exert its cytotoxic effects nih.govimrpress.com. This activation primarily involves the enzymatic reduction of the quinone moiety, leading to the formation of highly reactive intermediates nih.govpatsnap.com. These intermediates are ultimately responsible for the alkylation and crosslinking of DNA, which is considered a primary mechanism for the antitumor activity of such agents nih.govimrpress.compatsnap.com.

The metabolic reduction of the quinone can occur via one-electron or two-electron pathways, catalyzed by various cellular enzymes imrpress.comimrpress.com. One-electron reduction results in the formation of a semiquinone radical imrpress.com. This semiquinone can then undergo redox cycling in the presence of oxygen, leading to the generation of reactive oxygen species (ROS), such as superoxide radical anion nih.govimrpress.com. ROS can contribute to the cytotoxic activity by causing oxidative damage to cellular components, including DNA, proteins, and lipids nih.govpatsnap.com. Enzymes involved in one-electron reduction include NADPH-cytochrome P450 reductase, NADH-cytochrome b5 reductase, NADH:ubiquinone oxidoreductase, and ferredoxin-NADP+ reductase imrpress.com.

Alternatively, a two-electron reduction of the quinone can occur, catalyzed primarily by NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase imrpress.comimrpress.com. This pathway directly yields the hydroquinone form nih.govimrpress.com. While two-electron reduction is generally considered a detoxification pathway for some quinones, in the case of aziridine-quinones like this compound, the resulting hydroquinone is crucial for activating the alkylating function nih.govimrpress.comimrpress.com. The hydroquinone can undergo further transformations, including the elimination of substituents, leading to the formation of reactive species such as quinone methides wikipedia.orgnih.govnih.gov. Quinone methides are potent electrophiles capable of alkylating nucleophilic sites on DNA and proteins wikipedia.orgnih.gov.

Research indicates that both one- and two-electron reducing enzymes are involved in the activation of quinone-containing alkylating agents, with NADPH:cytochrome P450 reductase and DT-diaphorase being considered among the most important activating enzymes imrpress.com. Studies on related compounds, such as diaziquone (B1670404) (AZQ), have shown reduction by NADPH:cytochrome P450 reductase to the semiquinone, which then generates ROS through redox cycling imrpress.com. Diaziquone has also been shown to be a substrate for DT-diaphorase, with this reduction leading to increased DNA crosslinking, oxygen radical formation, and cytotoxicity imrpress.com.

Cellular enzyme levels can influence the metabolic activation of this compound. For instance, studies involving a cell line resistant to mitomycin C and this compound showed a deficiency in DT-diaphorase activity, suggesting the importance of this enzyme in the activation of both agents nih.gov.

The metabolic conversion to active intermediates facilitates the interaction of this compound with DNA, leading to the formation of DNA cross-links imrpress.compatsnap.com. These cross-links disrupt essential DNA processes like replication and transcription, ultimately triggering cell death pathways such as apoptosis nih.govpatsnap.com.

While the precise mechanisms for the cytotoxic action of these drugs are not completely understood, the requirement for metabolic activation to intermediates with antitumor efficacy is a common property among them nih.govdrugbank.com.

Here is a summary of key enzymes involved in the metabolic activation pathways:

Enzyme NameEC NumberPrimary Reduction Type
NAD(P)H:quinone oxidoreductase (DT-diaphorase)1.6.99.2Two-electron
NADPH-cytochrome P450 reductase1.6.2.3One-electron
NADH-cytochrome b5 reductase1.6.2.2One-electron
NADH:ubiquinone oxidoreductase1.6.5.3One-electron
Ferredoxin-NADP+ reductase1.6.7.1One-electron
Xanthine oxidase1.17.3.2One-electron

Preclinical Pharmacological Investigation of Carboquone

In Vitro Studies of Carboquone Efficacy

In vitro studies provide valuable insights into the direct effects of this compound on cancer cells, including its ability to inhibit growth, induce apoptosis, modulate the cell cycle, and influence intracellular ROS levels reactionbiology.comgoogle.com.

Growth Inhibition Assays in Cancer Cell Lines (e.g., IC50 determinations)

Growth inhibition assays, often quantified by determining the half-maximal inhibitory concentration (IC50), are fundamental in assessing the potency of anticancer agents like this compound against various cancer cell lines patsnap.comnih.gov. The IC50 value represents the concentration of a drug required to inhibit the growth of a cell line by 50%. While specific IC50 values for this compound across a broad panel of cancer cell lines were not extensively detailed in the provided search results, the principle of such assays is well-established in preclinical cancer research nih.govmdpi.commdpi.comresearchgate.netarizona.edu. These assays are used to compare the sensitivity of different cancer cell types to this compound and can help identify potentially responsive malignancies aacrjournals.org.

Cellular Assays for Apoptosis Induction and Cell Cycle Modulation

This compound's mechanism of action involves inducing cell cycle arrest and apoptosis patsnap.com. Cellular assays are employed to investigate these effects. Assays for apoptosis induction can detect markers such as activated caspases or changes in membrane permeability nih.govnih.gov. Studies have shown that this compound can trigger apoptotic pathways in cancer cells patsnap.com. Cell cycle modulation assays, such as flow cytometry, can determine how this compound affects the distribution of cells in different phases of the cell cycle (e.g., G1, S, G2/M) nih.govnih.govoncotarget.com. This compound's ability to cause DNA damage leads to the activation of cell cycle checkpoints, resulting in arrest, particularly if the damage is significant patsnap.com.

Chemosensitivity Profiling across Diverse Cell Panels

Chemosensitivity profiling involves evaluating the effectiveness of a drug across a diverse panel of cancer cell lines to understand its spectrum of activity and identify potential biomarkers of response nih.govaacrjournals.orgnih.govnih.govunirioja.esnih.gov. Large panels of cancer cell lines, such as the JFCR-45 panel, are utilized for this purpose, allowing for the determination of drug sensitivity profiles and the identification of genes potentially associated with chemosensitivity nih.govcellosaurus.org. While specific detailed chemosensitivity profiling data for this compound across a large, diverse panel was not explicitly provided, this type of analysis is a standard approach in preclinical evaluation to understand how this compound's efficacy varies across different cancer types and genetic backgrounds aacrjournals.orgnih.govnih.govunirioja.es.

Modulation of Intracellular Reactive Oxygen Species Levels

This compound has been shown to generate reactive oxygen species (ROS) within cells patsnap.com. ROS are signaling molecules that, at high levels, can induce oxidative damage to cellular components, contributing to cell death patsnap.comnih.gov. Assays measuring intracellular ROS levels, often using fluorescent probes, are used to assess the extent to which this compound increases oxidative stress in cancer cells google.comnih.govru.nl. This modulation of ROS levels is considered a contributing factor to this compound's cytotoxic effects patsnap.com.

In Vivo Preclinical Models and Pharmacological Effects of this compound

In vivo preclinical models, typically involving tumor-bearing animals, are used to evaluate the antitumor efficacy of this compound in a more complex biological system that mimics the tumor microenvironment mdpi.comreactionbiology.com.

Potentiation Studies (e.g., Glucose Pretreatment, Hyperthermia)

Studies have indicated that the anticancer effect of this compound can be notably potentiated in tumor-bearing mice when pretreated with a 5% glucose solution in the context of blood flow-interrupting hyperthermic chemotherapy. jst.go.jp, nih.gov Quantitative analysis suggested that this potentiation was significantly greater than any increase in the general toxicity of the drug caused by glucose administration. jst.go.jp, nih.gov Hyperthermia alone has also been examined for its ability to potentiate the cytotoxicity of this compound. dbcls.jp, nih.gov, ru.nl Research combining flavone (B191248) acetic acid (FAA) with hyperthermia also showed a significant enhancement of antitumor effects when combined with this compound in vivo, potentially due to FAA-mediated decreases in tumor blood flow creating hypoxic conditions that enhance this compound's effects. nih.gov Furthermore, the cytotoxicity of this compound has been reported to be potentiated under acidic conditions. researchgate.net

Comparative Pharmacological Efficacy with Structurally Related Compounds (e.g., Mitomycin-C)

This compound is classified as an ethylene (B1197577) imine, a subgroup of alkylating agents, alongside compounds like altretamine (B313) and thiotepa. researchgate.net Mitomycin-C, another compound with structural similarities to this compound and also a bioreductive alkylating agent, has been used for comparison in some studies. jst.go.jp, nih.gov While structurally similar, Mitomycin-C did not exhibit the same marked potentiation effect as this compound when combined with glucose pretreatment and hyperthermia in tumor-bearing mice. jst.go.jp, nih.gov

Comparative studies evaluating the cytotoxic effects of various drugs on cultured human bladder tumors indicated that both this compound and Mitomycin C produced intensive cytotoxic effects. researchgate.net In investigations comparing combination therapies against advanced liver cancer, a regimen including mitomycin C, this compound, 5-fluorouracil, and OK-432 (MQ-F-OK) showed no significant difference in response rates or life prolongation compared to a regimen of mitomycin C, 5-fluorouracil, and doxorubicin (B1662922) (FAM). nih.gov Studies combining hyperthermia with either Mitomycin C or this compound against hypoxic tumor cells in vitro suggested enhanced activity under hypoxic conditions, which was further increased by hyperthermia for both compounds. karger.com Preclinical studies have also shown this compound and Mitomycin C to be effective against certain cell lines. soton.ac.uk

Molecular Target Identification and Validation Research

Investigation of Primary and Secondary Molecular Targets

The primary mechanism of action of this compound involves its role as an alkylating agent. ontosight.ai, patsnap.com, patsnap.com this compound undergoes metabolic activation, leading to the formation of reactive intermediates. patsnap.com These intermediates interact with DNA, primarily resulting in the alkylation and crosslinking of DNA strands. nih.gov, ontosight.ai, patsnap.com, patsnap.com This DNA crosslinking disrupts the double helix structure and impedes essential cellular processes such as DNA replication and transcription, ultimately leading to cell death, including through apoptosis. nih.gov, ontosight.ai, patsnap.com, patsnap.com The alkylating activity is attributed to the aziridine (B145994) rings in the this compound structure, which open upon activation and react with nucleophilic sites on DNA. ontosight.ai Activation of this compound occurs upon reduction of its quinone form to the hydroquinone (B1673460). nih.gov

In addition to DNA alkylation, reactive oxygen species (ROS) may be formed during the redox cycling of this compound, which can contribute to its cytotoxic activity through oxidative damage to cellular components like DNA, proteins, and lipids. nih.gov, patsnap.com The induction of cell cycle arrest has also been noted as an aspect of this compound's mechanism. patsnap.com Investigations into the binding of this compound to biomolecules under acidic conditions indicated that DNA was the most active in binding the compound compared to RNA and protein. researchgate.net

High-Throughput Screening and Omics-Based Approaches for Target Discovery

High-throughput screening (HTS) is a widely used process in drug discovery that enables the rapid testing of large libraries of chemical and biological compounds against specific biological targets. bmglabtech.com, labmanager.com, japsonline.com, ox.ac.uk, nih.gov This approach utilizes automation, robotics, and various detection methods to identify compounds that exert a desired effect on a target, serving as a starting point for further research. bmglabtech.com, labmanager.com, japsonline.com, ox.ac.uk Omics-based approaches, such as genomics, proteomics, and metabolomics, can also contribute to target discovery by providing comprehensive data on biological systems and identifying potential molecular vulnerabilities. While HTS and omics-based methods are integral to modern target identification and validation research in general drug discovery, specific details regarding the application of these approaches directly to the discovery or validation of this compound's molecular targets were not prominently featured in the consulted literature.

Mechanisms of Carboquone Drug Resistance

Acquired Drug Resistance to Carboquone

Acquired resistance occurs when a population of cancer cells, initially sensitive to this compound, develops the ability to survive and proliferate despite continued therapy. This phenomenon is a classic example of natural selection at the cellular level. Within a tumor, there exists inherent heterogeneity, with individual cells possessing different genetic and epigenetic makeups. When treated with this compound, the majority of sensitive cells are eliminated. However, a small subpopulation of cells may harbor pre-existing or spontaneously acquired alterations that confer a survival advantage. researchgate.net These resistant cells then proliferate, leading to the emergence of a clinically resistant tumor. This evolutionary process is driven by the selective pressure exerted by the chemotherapeutic agent itself. researchgate.net The acquisition of resistance is a complex physiological process that can be based on single or multiple changes in the genes and pathways that mediate the drug's mechanism of action. researchgate.net

Crosstalk and Integration of Resistance Mechanisms

For instance, the signaling pathways that are dysregulated in cancer and contribute to tumorigenesis can also intersect with drug resistance mechanisms. A signaling pathway that promotes cell survival and proliferation might also upregulate the expression of anti-apoptotic proteins, thereby diminishing the cell-killing effects of this compound. Similarly, pathways that enhance DNA repair capacity can directly counteract the DNA-damaging effects of this alkylating agent.

Structural Analogues and Medicinal Chemistry of Carboquone

Synthesis of Carboquone Analogues

The synthesis of this compound analogues has been explored to modulate its biological activity, toxicity, and pharmacokinetic properties. These synthetic efforts have ranged from creating simpler versions of the molecule to introducing novel functionalities.

The complex structure of this compound presents synthetic challenges. Researchers have pursued the development of simpler analogues to facilitate easier synthesis and to identify the core pharmacophore responsible for its cytotoxic activity. While specific examples of simplified this compound analogues are not extensively detailed in publicly available literature, the general approach in medicinal chemistry involves retaining the key benzoquinone and alkylating aziridinyl moieties while simplifying or replacing the side chain at the C3 position. This strategy aims to reduce synthetic steps and costs while potentially improving drug-like properties.

The aziridine (B145994) rings in this compound are crucial for its alkylating mechanism and, consequently, its anticancer effect. nih.gov A key area of analogue development involves modifying these alkylating groups. Research into novel benzoquinone analogues has included the substitution of the aziridine rings with other functional groups capable of alkylating DNA. The goal of these modifications is to alter the reactivity and selectivity of the compound, potentially leading to a better safety profile. For instance, the introduction of different haloethylamino or epoxy groups could serve as alternative alkylating functions. While specific novel benzoquinone analogues of this compound with modified alkylating groups are not prominently reported, this remains a logical avenue for synthetic exploration in the field of quinone-based anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for the design of more effective anticancer agents.

SAR studies, though not exhaustively detailed for a wide range of this compound derivatives in accessible literature, point to several key structural features essential for its biological activity:

The p-Benzoquinone Core: This moiety is critical as it undergoes bioreduction to a hydroquinone (B1673460), which is a prerequisite for the activation of the alkylating groups. nih.gov

Aziridinyl Groups: The two aziridine rings at positions C2 and C5 are the primary alkylating functions responsible for cross-linking DNA, leading to apoptosis. nih.gov The number and position of these groups significantly influence cytotoxicity.

The Methyl Group at C6: This group can influence the electronic properties of the quinone ring and its susceptibility to bioreduction.

The following table summarizes the key structural components and their putative roles in the activity of this compound.

Structural FeaturePositionPostulated Role in Biological Activity
p-BenzoquinoneCore ScaffoldBioreductive activation
Aziridinyl GroupC2DNA alkylation and cross-linking
Aziridinyl GroupC5DNA alkylation and cross-linking
Carbamoyloxy-methoxyethylC3Modulation of physicochemical properties and target interaction
Methyl GroupC6Influence on redox potential

This table is based on the known mechanism of action of this compound and general principles of quinone SAR.

The biological activity of quinone-based anticancer agents like this compound is intrinsically linked to their electrochemical properties, specifically their reduction potential. The quinone must be reduced to the semiquinone or hydroquinone form to become an active alkylating agent. nih.gov Therefore, the ease of this reduction, measured as the redox potential, is a key determinant of cytotoxic activity.

Studies on similar quinone derivatives have shown that the nature and position of substituents on the quinone ring can significantly alter the redox potential. nih.gov For this compound, the electron-withdrawing aziridinyl groups and the nature of the C3 and C6 substituents collectively determine its reduction potential. A compound with a more positive reduction potential will be more easily reduced and thus activated in the hypoxic environment of tumors, which could lead to enhanced selective toxicity. While specific electrochemical data for a series of this compound analogues is scarce, it is a critical parameter in the SAR of this class of compounds. nih.gov The cytotoxicity of this compound has been shown to be potentiated under hypoxic conditions, which supports the bioreductive activation mechanism. nih.gov

Optimization Strategies for this compound Derivatives

The primary goals for the optimization of this compound derivatives are to increase antitumor efficacy, enhance selectivity towards cancer cells, and reduce systemic toxicity. nih.gov

One key strategy involves modifying the electronic properties of the quinone ring to favor its reduction in the hypoxic environment characteristic of many solid tumors. This can be achieved by introducing electron-withdrawing or electron-donating substituents at various positions on the benzoquinone ring. nih.gov

Furthermore, combination therapies represent a clinical optimization strategy. For instance, combining this compound with agents that induce hypoxia in tumors, such as flavone (B191248) acetic acid, has been shown to enhance its antitumor effects. nih.gov This approach leverages the bioreductive activation mechanism of this compound for a more targeted therapeutic effect.

Enhancing Antitumor Activity

Research into the structural analogues of this compound has focused on modifying the substituents on the benzoquinone ring to improve antitumor efficacy. The goal of these modifications is often to alter the electronic properties of the quinone system, which is crucial for its activation, and to influence the drug's interaction with biological targets.

The antitumor effect of this compound and its analogues is predicated on their ability to act as bioreductive alkylating agents. The quinone moiety undergoes enzymatic reduction in the body to a hydroquinone. This reduction activates the aziridine rings, transforming the compound into a potent alkylating agent that can crosslink DNA, leading to cancer cell death.

Studies on a series of 2,5-bis(1-aziridinyl)-1,4-benzoquinone (BABQ) derivatives, which are direct analogues of this compound, have provided insights into structure-activity relationships. For instance, the introduction of different substituents at the 3 and 6 positions of the benzoquinone ring can significantly impact the compound's antitumor activity. The nature of these substituents influences the reduction potential of the quinone, which in turn affects its activation.

One notable analogue is Diaziquone (B1670404) (AZQ), where the methyl and the 2-carbamoyloxy-1-methoxyethyl groups of this compound are replaced by two ethoxycarbonylamino groups. This modification was intended to improve the drug's ability to cross the blood-brain barrier and treat brain tumors.

The interaction of these analogues with cellular components, such as glutathione (B108866), has also been a key area of investigation. Glutathione can play a dual role; it can participate in the reductive activation of the drug, but it can also form bulky adducts with the activated drug, potentially deactivating it before it reaches its DNA target. Therefore, designing analogues that are efficiently activated but less susceptible to inactivation by glutathione is a strategy to enhance antitumor activity.

Table 1: Impact of Substituents on the Antitumor Profile of this compound Analogues

Compound Substituents at 3,6-positions Observed Effects on Antitumor Profile
This compound-CH3, -(CH(OCH3)CH2OC(O)NH2)Parent compound with established antitumor activity.
Diaziquone (AZQ)-NHC(O)OC2H5, -NHC(O)OC2H5Designed for improved central nervous system penetration.
Triaziquone-N(CH2CH2), -HA related tris(aziridinyl)benzoquinone with potent alkylating activity.
Halogen-substituted BABQsHalogens (e.g., Cl, Br)Rapidly form adducts with glutathione, which can lead to inactivation. nih.gov

This table is illustrative and based on qualitative findings from research on aziridinyl-benzoquinones.

Modifying Alkylating Potency and Selectivity

The alkylating potency of this compound and its analogues is directly linked to the reactivity of the aziridine rings after the reduction of the quinone. Medicinal chemistry efforts have aimed to fine-tune this reactivity to achieve greater selectivity for tumor cells over healthy cells. One approach to achieving selectivity is to exploit the differences between normal and cancerous tissues, such as the higher levels of certain reductive enzymes in tumors.

The rate of reductive activation of 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives has been shown to correlate with the quinone's reduction potential and steric parameters of the substituents. nih.gov By modifying the substituents on the benzoquinone ring, chemists can alter the ease with which the quinone is reduced. Electron-withdrawing groups tend to increase the reduction potential, making the compound easier to activate. Conversely, electron-donating groups can decrease the reduction potential.

This principle allows for the design of analogues that are preferentially activated in the hypoxic (low oxygen) environment characteristic of many solid tumors, where the activity of reductive enzymes is often elevated.

Furthermore, the interaction with glutathione is a critical factor in modifying alkylating potency and selectivity. nih.gov While some analogues, like those with halogen substituents, react rapidly with glutathione to form adducts, this can prevent the drug from alkylating DNA. nih.gov In contrast, a clinically used derivative, Diaziquone (AZQ), was found not to react with glutathione, which may influence its biological activity and toxicity profile. nih.gov The formation of bulky glutathione adducts can decrease the drug's ability to damage DNA. nih.gov

This suggests that there is a delicate balance to be struck: the analogue must be readily activated but not so reactive that it is immediately quenched by cellular nucleophiles like glutathione before it can exert its cytotoxic effect on DNA. The goal is to create a therapeutic window where the drug is potent against cancer cells but has minimal effects on normal tissues.

Combination Therapy Research with Carboquone

Rationale for Carboquone in Combination Strategies

The rationale for incorporating this compound into combination cancer therapies is multifaceted, stemming from its unique mechanism of action as a bioreductive alkylating agent. As a quinone-containing compound, this compound can be metabolically reduced, particularly in the hypoxic (low oxygen) environments characteristic of solid tumors, to form highly reactive species that alkylate DNA. This process leads to cross-linking of DNA strands, thereby inhibiting DNA replication and transcription and ultimately inducing cancer cell death.

This inherent tumor-selective activation provides a strong basis for combining this compound with other anticancer agents. The strategy aims to exploit different cellular vulnerabilities simultaneously. For instance, combining this compound with other DNA-damaging agents, such as cisplatin, is intended to overwhelm the cancer cells' DNA repair mechanisms, leading to an enhanced cytotoxic effect.

Furthermore, the efficacy of this compound can be potentiated by modulating the tumor microenvironment. For example, inducing a more acidic environment has been shown to enhance its antitumor effects. This has led to research into combinations with agents that can alter tumor physiology, such as glucose, which can potentiate the anticancer effect of this compound in the context of hyperthermic chemotherapy. The combination with immunopotentiators like OK-432 has also been explored, with the rationale that the immunomodulatory agent may counteract the myelosuppressive side effects of this compound, thereby allowing for the administration of higher, more effective doses of the alkylating agent.

Preclinical Evaluation of Combination Regimens

Preclinical studies have been instrumental in evaluating the efficacy and interaction of this compound with other anticancer agents in various cancer models. These investigations, primarily conducted in vitro on cancer cell lines and in vivo in animal models, have provided the foundational evidence for potential clinical applications.

One area of investigation has been the combination of this compound with other established chemotherapeutic drugs. For instance, studies in the ascites sarcoma-180 system in mice have evaluated the combination of this compound with a range of agents, including cyclophosphamide, doxorubicin (B1662922), and mitomycin-C. These studies have demonstrated that the therapeutic outcome is highly dependent on the specific drug combination and the administration schedule.

Another focus of preclinical research has been the potentiation of this compound's activity. In a notable in vivo study, the pretreatment of tumor-bearing mice with a 5% glucose solution significantly potentiated the anticancer effect of this compound when administered as part of a blood flow-interrupting hyperthermic chemotherapy regimen. This potentiation was found to be substantially greater than the increase in general toxicity, suggesting a favorable therapeutic window. Interestingly, this effect was not observed with mitomycin-C, a structurally similar compound, highlighting the specific nature of this interaction. nih.gov

The table below summarizes findings from a preclinical study evaluating the combination of this compound with other antitumor agents in the sarcoma-180 ascites model.

Combination AgentAdministration ScheduleObserved EffectReference
CyclophosphamideSimultaneousSynergism mdpi.com
DoxorubicinSimultaneousSynergism mdpi.com
DoxorubicinAlternateSynergism mdpi.com
Methotrexate (B535133)SimultaneousSynergism mdpi.com
Mitomycin-CSimultaneousApproved Agent mdpi.com
DaunorubicinSimultaneousApproved Agent mdpi.com
Actinomycin-DSimultaneousApproved Agent mdpi.com
VinblastineSimultaneousApproved Agent mdpi.com
VincristineSimultaneousApproved Agent mdpi.com
AncytabineSimultaneousApproved Agent mdpi.com
6-mercaptopurineSimultaneousApproved Agent mdpi.com

Investigation of Synergistic and Additive Effects

A critical aspect of preclinical combination therapy research is to determine whether the interaction between two or more drugs is synergistic, additive, or antagonistic. A synergistic effect means that the combined therapeutic outcome is greater than the sum of the individual effects of each drug, which is a highly desirable outcome in cancer therapy.

Preclinical studies on this compound have provided evidence of synergistic interactions with other chemotherapeutic agents. In the sarcoma-180 ascites system, the combination of this compound with cyclophosphamide, doxorubicin (administered both simultaneously and alternately), and methotrexate resulted in a synergistic antitumor effect. mdpi.com This suggests that these combinations are more effective at killing cancer cells than would be expected from the activity of each drug alone.

The concept of synergy is central to the rationale for combination chemotherapy. By targeting different pathways or the same pathway in different ways, a synergistic combination can enhance efficacy and potentially overcome drug resistance. The findings from these preclinical investigations have laid the groundwork for the clinical exploration of this compound-based combination regimens, such as those including cisplatin, with the aim of improving treatment outcomes for various cancers. nih.gov

Future Directions and Emerging Research Avenues for Carboquone

Identification of Predictive Biomarkers for Carboquone Responsiveness

Identifying biomarkers that can predict a patient's response to this compound is a critical area of research mdpi.comresearchgate.netmdpi.com. This would allow for more personalized treatment strategies, ensuring that patients most likely to benefit from this compound receive it, while those unlikely to respond can be directed to alternative therapies. While the provided search results mention biomarkers in the context of response to other treatments like BTK inhibitors or PD-1 antagonists, and discuss identifying drug target genes in esophageal cancer, specific predictive biomarkers for this compound responsiveness are not explicitly detailed google.comgoogle.comfrontiersin.org. Further research is needed to identify specific genetic, molecular, or cellular markers that correlate with this compound efficacy.

Strategies for Overcoming this compound Drug Resistance

Drug resistance is a significant challenge in cancer chemotherapy, including with agents like this compound wikipedia.orgmdpi.comcapes.gov.brresearchgate.net. Research is actively pursuing strategies to circumvent or overcome the mechanisms by which cancer cells develop resistance to this compound.

Targeting Resistance Pathways

One approach to overcoming this compound resistance involves identifying and targeting the specific molecular pathways that contribute to this resistance mdpi.com. Resistance mechanisms can involve alterations in drug targets, changes in drug transport, or activation of survival pathways nih.govresearchgate.net. For example, some studies on other agents suggest that targeting specific proteins or pathways involved in drug efflux or DNA repair could restore sensitivity nih.govgoogle.com. Research into this compound resistance pathways is ongoing to develop targeted interventions.

Developing Resistance-Circumventing Analogues

Another strategy involves synthesizing new this compound analogues or derivatives that can overcome existing resistance mechanisms scilit.comresearchgate.net. This could involve modifying the chemical structure of this compound to alter its interaction with resistance-related proteins, improve its cellular uptake, or change its mechanism of action slightly to bypass resistance pathways mdpi.com. While the provided results mention the development of analogues for other drugs to overcome resistance, specific details on this compound analogues designed for this purpose are not extensively covered mdpi.com. Research into the relationship between drug lipophilicity and release from delivery systems, as seen with liposomal encapsulation of this compound, might indirectly inform the design of such analogues scilit.com.

Novel Delivery Systems and Formulation Research

Improving the delivery of this compound to tumor sites is an important area of research to enhance its efficacy and potentially reduce systemic toxicity researchgate.netnih.govcdnsciencepub.com. Novel delivery systems, such as liposomes and nanoparticles, are being investigated for their potential to encapsulate this compound, improve its pharmacokinetics, increase its accumulation in tumors, and provide sustained release drugpatentwatch.comgoogle.comcapes.gov.brnih.govbiorxiv.orgbiorxiv.orgjst.go.jppatentinspiration.comresearchgate.net.

Studies have explored the encapsulation of this compound in liposomes scilit.comjst.go.jpresearchgate.net. Liposomal encapsulation of this compound has been shown to affect its plasma clearance and tissue distribution in animals, leading to higher plasma concentrations compared to free this compound jst.go.jp. However, prolonged release or stabilization in plasma was not observed in that specific study jst.go.jp. The distribution to organs rich in the reticuloendothelial system, such as the liver and spleen, was enhanced, while distribution to peripheral tissues decreased jst.go.jp. Research into the relationship between drug lipophilicity and release rates from liposomes is relevant for optimizing these formulations scilit.com.

Nanoparticle-based drug delivery systems are also being explored for their advantages in targeted delivery, improved pharmacokinetics, enhanced drug stability, and reduced side effects drugpatentwatch.comgoogle.comcapes.gov.brnih.gov. While this compound is listed as a potential agent for encapsulation in nanoparticles, detailed research findings specifically on this compound-loaded nanoparticles are limited in the provided results google.compatentinspiration.com.

Advanced Computational and In Silico Approaches in this compound Research

Computational and in silico methods are increasingly being used in drug research to predict drug behavior, design new compounds, and understand biological interactions researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netbiointerfaceresearch.com. These approaches can be applied to this compound research to study its molecular properties, predict its interactions with biological targets, screen potential resistance mechanisms, and design novel analogues researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netbiointerfaceresearch.com.

Molecular dynamics simulations, for example, can be used to study the permeability of compounds across lipid bilayers, which is relevant for liposomal formulations researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net. In silico screening can help identify potential drug candidates suitable for specific delivery systems biorxiv.orgbiorxiv.orgresearchgate.net. Computational approaches can also be used to study drug resistance mechanisms and design molecules to overcome them researchgate.netbiointerfaceresearch.com. This compound has been included in in silico screenings for suitability in thermoresponsive liposome (B1194612) formulations, although some studies suggested it might be too permeable for stable encapsulation in certain liposome compositions biorxiv.orgbiorxiv.orgresearchgate.net.

Exploration of this compound's Immunomodulatory Potential

Some research suggests that certain chemotherapeutic agents can have immunomodulatory effects, influencing the body's immune response to cancer nih.gov. While the primary mechanism of this compound is as an alkylating agent, there is some indication that it might also have immunomodulatory potential nih.gov. One study on mouse mammary cancer suggested that an immunological response might play a role in the complete regression observed with this compound treatment nih.gov. This phenomenon, where tumor regression is dependent on inherent tumor antigenicity and potentially involves the host immune system, is more commonly associated with host-mediated agents nih.gov. Further exploration of this compound's potential to modulate the immune system could open new avenues for combination therapies or understanding its full therapeutic effect.

Q & A

Q. What are the key factors influencing Carboquone’s stability in aqueous solutions, and how can researchers design experiments to evaluate its degradation kinetics?

this compound’s stability is pH-dependent, with degradation mechanisms shifting between acidic (hydrolytic cleavage of aziridine rings) and basic (substitution by hydroxyl radicals) conditions. To study this, researchers should use high-performance liquid chromatography (HPLC) to monitor degradation products under controlled pH and temperature. Pseudo-first-order kinetics can be applied to model reaction rates, with validation via thin-layer chromatography (TLC) for intermediate identification .

Q. How can spectroscopic methods quantify this compound’s interaction with biomolecules like DNA or photosensitizers?

Fluorescence quenching assays (e.g., Stern-Volmer plots) are effective for determining binding constants (KaK_a) between this compound and biomolecules like pheophorbide-a (PHEO). By titrating this compound into PHEO solutions and measuring emission intensity shifts, researchers can calculate stoichiometry (nn) and association dynamics. Absorption and excitation spectra comparisons further validate complex formation .

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

Researchers must use PPE (gloves, lab coats, safety goggles), work in ventilated fume hoods, and avoid skin contact. Storage should prioritize cool, dry environments away from ignition sources. Stability testing under lab conditions (e.g., light exposure, temperature fluctuations) is critical to prevent unintended degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s degradation rates across studies be systematically resolved?

Contradictions often arise from variations in pH, solvent composition, or analytical techniques (e.g., HPLC vs. UV-Vis). Researchers should replicate experiments under standardized conditions, control for ionic strength and temperature, and cross-validate results using multiple methods (e.g., mass spectrometry for degradation product identification) .

Q. What strategies optimize this compound’s synthesis for research-scale applications while minimizing impurities?

Lab-scale synthesis should focus on stoichiometric precision during raw material mixing (sodium carbonate, hydrochloric acid) and rigorous washing/filtration steps. Neutralization reactors must maintain precise temperature control to prevent byproduct formation. Post-synthesis purification via centrifugation and drying under inert atmospheres enhances purity .

Q. How does this compound’s alkylation mechanism differ in hypoxic vs. oxygen-rich tumor microenvironments, and how can this be modeled experimentally?

Under hypoxia, this compound’s reduction to its hydroxyquinone form increases DNA alkylation efficiency. Researchers can simulate this using 3D tumor spheroids or hypoxia chambers. Comparative assays (e.g., comet assays for DNA damage, ROS detection via fluorescent probes) quantify microenvironment-dependent cytotoxicity .

Q. What methodologies enable the detection of this compound-induced DNA crosslinking in vitro?

Alkaline comet assays or γ-H2AX immunofluorescence staining can visualize DNA crosslinks. For quantification, gel electrophoresis under denaturing conditions reveals crosslink-induced mobility shifts. Combining these with qPCR amplification of specific genomic regions enhances sensitivity to localized damage .

Data Analysis & Mechanistic Studies

Q. How can researchers differentiate between this compound’s direct DNA alkylation and ROS-mediated cytotoxicity in cellular models?

Use ROS scavengers (e.g., N-acetylcysteine) to isolate alkylation effects. Compare cell viability (MTT assays) and DNA damage markers (8-oxoguanine levels) in scavenger-treated vs. untreated groups. Flow cytometry with Annexin V/PI staining further distinguishes apoptosis pathways .

Q. What computational tools predict this compound’s reactivity with nucleophilic sites in DNA or proteins?

Density functional theory (DFT) simulations model this compound’s electron distribution and aziridine ring strain, identifying preferential alkylation sites (e.g., guanine N7). Molecular docking studies with DNA/protein structures (PDB files) refine binding affinity predictions .

Q. How do structural modifications of this compound derivatives alter pharmacokinetic properties, and what assays prioritize candidates for in vivo testing?

Derivatization (e.g., substituting aziridine rings) impacts solubility and blood-brain barrier penetration. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests screen for bioavailability. Zebrafish xenograft models offer cost-effective in vivo validation before murine studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.